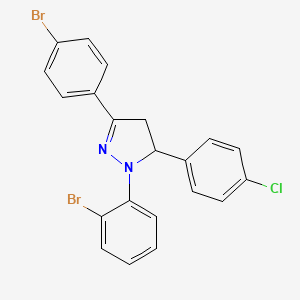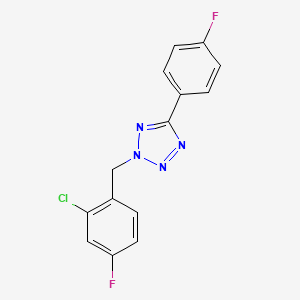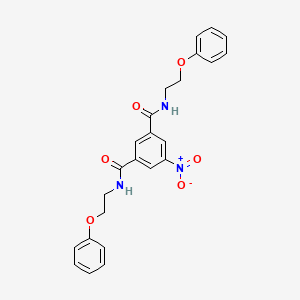
1-(2-bromophenyl)-3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a pyrazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms) with bromine and chlorine substituents on the phenyl rings.
- This compound exhibits interesting properties due to its aromatic character and the presence of halogens.
1-(2-bromophenyl)-3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole: , is a heterocyclic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex organic molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).
Medicine: Research into its pharmacological properties, including potential antitumor or antimicrobial effects.
Industry: Limited industrial applications, but its reactivity makes it interesting for fine chemical synthesis.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions (hydrogen bonding, π-π stacking).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H15Br2ClN2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-(4-bromophenyl)-3-(4-chlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H15Br2ClN2/c22-16-9-5-14(6-10-16)19-13-21(15-7-11-17(24)12-8-15)26(25-19)20-4-2-1-3-18(20)23/h1-12,21H,13H2 |
InChI Key |
XNZPNIPIPKXQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11515008.png)
![2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11515016.png)
![3-(4-Tert-butylphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B11515018.png)

![6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11515023.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(5-methylpyridin-2-YL)acetamide](/img/structure/B11515024.png)
![3-chloro-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11515033.png)
![4-[(8xi,9xi,14xi,17beta)-Androstan-17-yloxy]-4-oxobutanoic acid](/img/structure/B11515035.png)
![5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11515041.png)
![1-[4-(4-Chloro-phenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-benzo[c]isoxazol-5-yl]-ethanone](/img/structure/B11515051.png)
![4-[(4-acetylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11515053.png)

![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B11515064.png)
![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-chlorobenzoate](/img/structure/B11515067.png)
